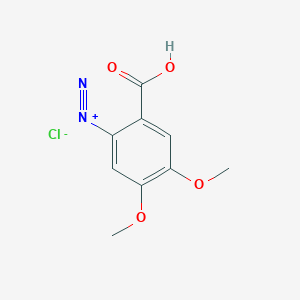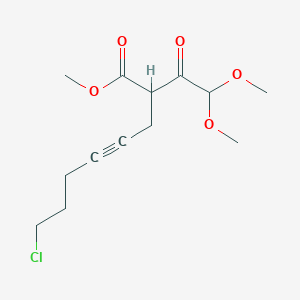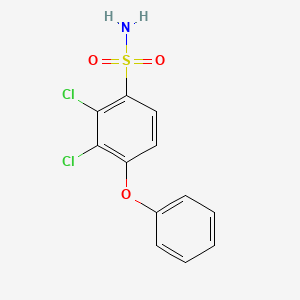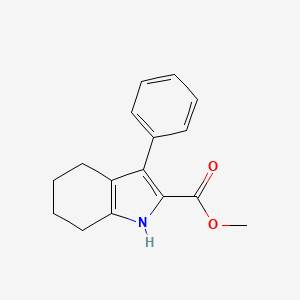
2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloroacetamide group attached to a pyrazole ring, which is further substituted with ethoxy and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 3-ethoxy-5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under nitrogen atmosphere to prevent any unwanted side reactions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides.
Applications De Recherche Scientifique
2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Similar structure with a different substituent on the pyrazole ring.
2-(5-methyl-1H-pyrazol-4-yl)acetamide: Lacks the chloro and ethoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the chloro, ethoxy, and methyl groups in 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide imparts unique chemical properties, making it more versatile in synthetic applications and potentially more effective in biological systems compared to its similar counterparts.
Propriétés
Numéro CAS |
87675-76-1 |
|---|---|
Formule moléculaire |
C8H12ClN3O2 |
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
2-chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C8H12ClN3O2/c1-3-14-8-7(5(2)11-12-8)10-6(13)4-9/h3-4H2,1-2H3,(H,10,13)(H,11,12) |
Clé InChI |
NQQVYAMSQCCNNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NNC(=C1NC(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)

![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)

![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)

![2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine](/img/structure/B14393435.png)


![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine](/img/structure/B14393450.png)

![[(6-Methylhept-5-EN-2-YL)oxy]benzene](/img/structure/B14393455.png)

